molecular formula C9H10ClI B2528174 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene CAS No. 2137669-41-9

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene

Cat. No.: B2528174
CAS No.: 2137669-41-9
M. Wt: 280.53
InChI Key: QIDMLDCINFFPHD-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene is a useful research compound. Its molecular formula is C9H10ClI and its molecular weight is 280.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Compounds

The reaction of related chloromethyl and iodo compounds with tellurium powder and sodium iodide has led to the creation of new chemical entities such as diiodo-dimethyl-telluraindenes. These compounds are of interest for further chemical transformations and studies in organometallic chemistry. For instance, Al-Rubaie's work on preparing 2-phenyl-2-iodo-5,6-dimethyl-1,3-dihydro-2-telluraindene highlights the potential of chloromethyl and iodo compounds in synthesizing unexpected products with unique structures and properties (A. Al-Rubaie, 1990).

Chromatographic Studies

Chloro derivatives of dimethylbenzene, including compounds similar to 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene, have been studied for their chromatographic behaviors. Bermejo, Blanco, and Guillén's research on capillary gas chromatography of chloro derivatives offers insights into the separation, identification, and prediction of boiling points of these compounds. Their work underscores the role of such chemicals in analytical chemistry for developing more accurate and reliable chromatographic methods (J. Bermejo, C. Blanco, M. Guillén, 1985).

Development of Porous Organic Polymers

Carbazole-bearing porous organic polymers with unique morphologies for efficient iodine capture have been developed using chloromethyl compounds as cross-linking agents. Xiong et al.'s study demonstrates the application of such compounds in creating materials with high surface areas and excellent stability, leading to potential environmental remediation applications, particularly in capturing iodine vapor (Shaohui Xiong et al., 2019).

Halogenation Reactions

Research on halogenation reactions of polyalkylbenzenes, including those related to this compound, has led to the synthesis of mixed halogenated compounds. Bovonsombat and Mcnelis's work on using N-halosuccinimide and acidic catalysts for ring halogenations showcases the chemical versatility and potential for creating novel halogenated aromatic compounds (P. Bovonsombat, E. Mcnelis, 1993).

Mechanism of Action

The mechanism of action would depend on the specific reaction in which “1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene” is involved. For example, in a nucleophilic substitution reaction, a nucleophile would attack the electrophilic carbon in the chloromethyl group, leading to the substitution of the chlorine atom .

Safety and Hazards

While specific safety data for “1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene” is not available, chloromethyl compounds can be hazardous. They may cause skin burns, eye damage, and may be toxic if inhaled .

Future Directions

The future directions for research and applications of “1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene” would depend on its specific properties and reactivity. Chloromethylated compounds have been used in the synthesis of fine chemicals, polymers, and pharmaceuticals , suggesting potential areas of interest.

Properties

IUPAC Name

1-(chloromethyl)-4-iodo-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClI/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDMLDCINFFPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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